
H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH is a peptide sequence composed of the amino acids histidine, serine, lysine, leucine, glutamine, and alanine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and reducing human error. Additionally, large-scale production may involve purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH can undergo various chemical reactions, including:
Oxidation: This can occur at the histidine or serine residues, leading to the formation of oxo-histidine or oxo-serine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can produce oxo-histidine, while reduction of disulfide bonds yields free thiols.
Wissenschaftliche Forschungsanwendungen
Peptides like H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules or as models for studying peptide chemistry.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their potential use in treating diseases, such as using peptide-based drugs.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
Wirkmechanismus
The mechanism of action for peptides like H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular pathways, leading to the desired biological effect. For example, some peptides may bind to cell surface receptors, initiating a signaling cascade that results in a therapeutic outcome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: A similar peptide sequence with different amino acids.
H-Gly-Ser-Ser-Phe-Leu-Ser-Pro-Glu-His-Gln-Arg-Val-Gln-Gln-Arg-Lys-Glu-Ser-Lys-Lys-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg: Another peptide with a different sequence but similar structural properties.
Uniqueness
The uniqueness of H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH lies in its specific amino acid sequence, which determines its unique biological activity and potential therapeutic applications. The presence of certain amino acids, such as histidine and lysine, can significantly influence the peptide’s properties and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
500895-71-6 |
|---|---|
Molekularformel |
C35H60N12O13 |
Molekulargewicht |
856.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C35H60N12O13/c1-17(2)10-23(31(55)43-22(7-8-27(38)51)30(54)46-24(13-48)32(56)41-18(3)35(59)60)44-29(53)21(6-4-5-9-36)42-33(57)26(15-50)47-34(58)25(14-49)45-28(52)20(37)11-19-12-39-16-40-19/h12,16-18,20-26,48-50H,4-11,13-15,36-37H2,1-3H3,(H2,38,51)(H,39,40)(H,41,56)(H,42,57)(H,43,55)(H,44,53)(H,45,52)(H,46,54)(H,47,58)(H,59,60)/t18-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
FRZGALIHEMGXNG-MCKDWDGJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



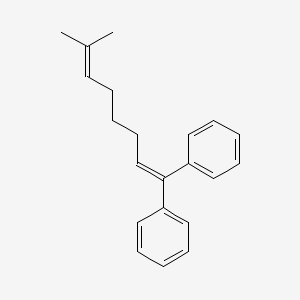
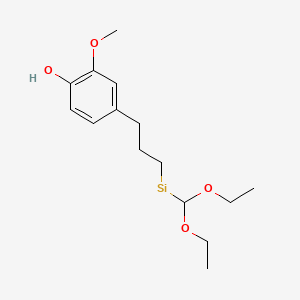
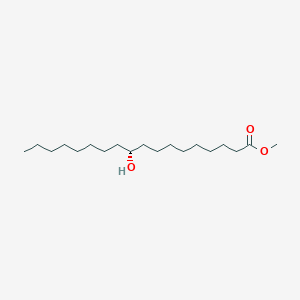
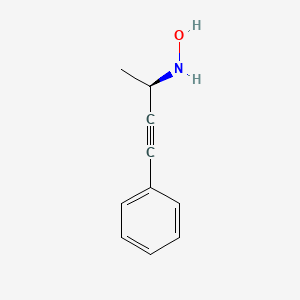
![Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-](/img/structure/B14238347.png)
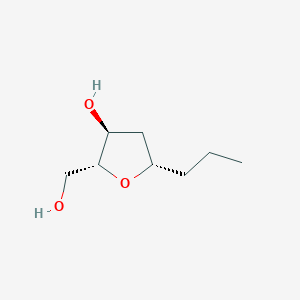
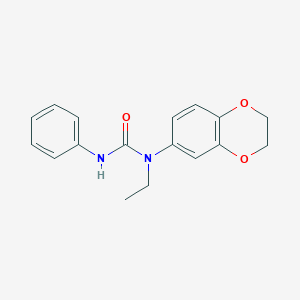
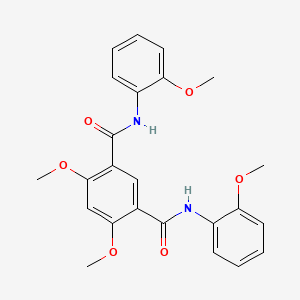
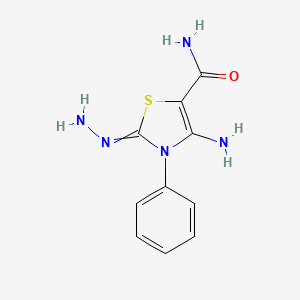

![4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine](/img/structure/B14238388.png)

![3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile](/img/structure/B14238398.png)
